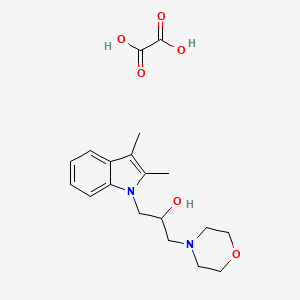

1-(2,3-dimethyl-1H-indol-1-yl)-3-morpholinopropan-2-ol oxalate

Description

1-(2,3-Dimethyl-1H-indol-1-yl)-3-morpholinopropan-2-ol oxalate is a synthetic organic compound featuring a substituted indole core linked to a morpholine ring via a propan-2-ol chain. The oxalate salt form enhances its solubility and stability, making it suitable for pharmacological and crystallographic studies.

Properties

IUPAC Name |

1-(2,3-dimethylindol-1-yl)-3-morpholin-4-ylpropan-2-ol;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2.C2H2O4/c1-13-14(2)19(17-6-4-3-5-16(13)17)12-15(20)11-18-7-9-21-10-8-18;3-1(4)2(5)6/h3-6,15,20H,7-12H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKPOXRGWBMMBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)CC(CN3CCOCC3)O)C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethyl-1H-indol-1-yl)-3-morpholinopropan-2-ol oxalate typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Indole Derivative: Starting with 2,3-dimethylaniline, the indole ring is constructed through a Fischer indole synthesis.

Attachment of the Morpholine Group: The indole derivative is then reacted with epichlorohydrin to introduce the epoxide group, followed by nucleophilic substitution with morpholine to form the morpholinopropanol structure.

Oxalate Formation: Finally, the compound is treated with oxalic acid to form the oxalate salt.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethyl-1H-indol-1-yl)-3-morpholinopropan-2-ol oxalate can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized under specific conditions to form corresponding oxindole derivatives.

Reduction: The compound can be reduced to modify the indole or morpholine moieties.

Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products: The major products depend on the specific reaction conditions but can include various substituted indoles, oxindoles, and modified morpholine derivatives.

Scientific Research Applications

1-(2,3-Dimethyl-1H-indol-1-yl)-3-morpholinopropan-2-ol oxalate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its structural features.

Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethyl-1H-indol-1-yl)-3-morpholinopropan-2-ol oxalate involves interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, while the morpholine group enhances solubility and bioavailability. The compound may modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of indole derivatives functionalized with heterocyclic amines. Below is a systematic comparison with structurally analogous molecules:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity The 2,3-dimethylindole group in the target compound provides moderate lipophilicity, facilitating membrane permeability. 5-Methyl substitution (Row 2) may sterically hinder interactions with certain enzymes, altering selectivity compared to the target compound .

Heterocyclic Amine Influence

- Morpholine (target compound) offers a balance of polarity and metabolic stability due to its oxygen-containing ring.

- Piperazine (Row 3) introduces two nitrogen atoms, increasing basicity and enabling stronger hydrogen-bond interactions with biological targets .

- Piperidine (Row 4), a saturated six-membered ring, reduces polarity and may enhance blood-brain barrier penetration, suggesting CNS applications .

Synthetic Accessibility Morpholine-containing derivatives (Rows 1–2) are more synthetically tractable due to established protocols for coupling indoles with morpholine-propanol chains. Piperazine/piperidine analogs (Rows 3–4) require additional steps to manage regioselectivity .

Biological Activity

1-(2,3-Dimethyl-1H-indol-1-yl)-3-morpholinopropan-2-ol oxalate is a compound characterized by its unique structural features, which include an indole moiety and a morpholinopropanol chain. This compound has garnered attention for its potential biological activities, particularly in the context of neurological and pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 319.40 g/mol. The oxalate component suggests potential interactions with biological systems, particularly in metabolic contexts.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Neurotransmitter Modulation : Preliminary studies suggest that the compound may influence neurotransmitter systems, making it a candidate for treating conditions such as depression and anxiety disorders. Its interaction with serotonin and dopamine receptors has been a focus of investigation .

- Cellular Metabolism : The oxalate moiety is known to affect cellular bioenergetics and redox homeostasis. Studies have shown that oxalate can impair monocyte metabolism and cytokine signaling in macrophages, which may have implications for immune response and inflammation .

- Antimicrobial Activity : There is emerging evidence that compounds related to this class may exhibit antimicrobial properties, particularly against uropathogenic Escherichia coli, which is significant given its role in urinary tract infections .

Table 1: Summary of Biological Activities

Case Studies

- Neuropharmacological Study : A study investigated the effects of similar indole derivatives on serotonin receptor binding, revealing potential antidepressant-like effects in animal models. The results indicated that modifications in the indole structure could enhance receptor affinity and efficacy.

- Oxalate Impact on Immune Cells : In vitro studies demonstrated that exposure to oxalate significantly decreased the anti-inflammatory cytokine IL-10 while increasing pro-inflammatory cytokines such as IL-1β and IL-6 in macrophages. This suggests a dual role where oxalate may contribute to both metabolic dysfunction and inflammatory responses .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound's structure allows it to interact with various neurotransmitter receptors, potentially leading to modulation of synaptic transmission.

- Oxidative Stress : The presence of the oxalate moiety can induce oxidative stress in cells, affecting their viability and function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.